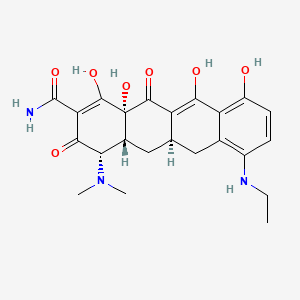
Acetic acid, fluoro-, thallium(I) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, fluoro-, thallium(I) salt is a chemical compound that combines acetic acid with thallium and fluorine. This compound is known for its unique properties and applications in various scientific fields. Thallium is a heavy metal, and its compounds are often used in specialized chemical reactions and industrial processes.
Méthodes De Préparation
The preparation of acetic acid, fluoro-, thallium(I) salt typically involves the reaction of thallium(I) oxide with acetic acid and acetic anhydride. The reaction is carried out at elevated temperatures, usually between 80-90°C. The resulting solution is then filtered and allowed to cool, leading to the crystallization of the product .
Analyse Des Réactions Chimiques
Acetic acid, fluoro-, thallium(I) salt undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: The compound can participate in substitution reactions where the acetate group is replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Applications De Recherche Scientifique
Acetic acid, fluoro-, thallium(I) salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is used in selective media for the detection of mollicutes, a type of bacteria.
Mécanisme D'action
The mechanism of action of acetic acid, fluoro-, thallium(I) salt involves its interaction with biological molecules and chemical reagents. Thallium ions can interfere with various biochemical pathways, leading to its use as a selective agent against certain bacteria. The acetate group can participate in various chemical reactions, contributing to the compound’s versatility .
Comparaison Avec Des Composés Similaires
Acetic acid, fluoro-, thallium(I) salt can be compared with other thallium compounds such as:
Propriétés
Numéro CAS |
63905-90-8 |
|---|---|
Formule moléculaire |
C2H2FO2Tl |
Poids moléculaire |
281.42 g/mol |
Nom IUPAC |
2-fluoroacetate;thallium(1+) |
InChI |
InChI=1S/C2H3FO2.Tl/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 |
Clé InChI |
MBYBQZYCXVTSAG-UHFFFAOYSA-M |
SMILES canonique |
C(C(=O)[O-])F.[Tl+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)












